Home > Products > Screening Compounds P126336 > Hydroxytetracaine
Hydroxytetracaine - 490-98-2

Hydroxytetracaine

Catalog Number: EVT-438533
CAS Number: 490-98-2
Molecular Formula: C15H24N2O3
Molecular Weight: 280.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxytetracaine is a member of phenols and a benzoate ester. It is functionally related to a salicylic acid.
Overview

Hydroxytetracaine is a synthetic compound belonging to the class of local anesthetics. It is primarily used in medical applications to provide localized pain relief during various procedures. Hydroxytetracaine is chemically related to tetracaine, differing primarily in the addition of a hydroxyl group, which enhances its solubility and efficacy.

Source

Hydroxytetracaine is synthesized through chemical processes that modify tetracaine. The compound is not naturally occurring and must be produced in laboratory settings. Its development aims to improve upon the properties of existing local anesthetics, offering better performance in clinical settings.

Classification

Hydroxytetracaine is classified as a local anesthetic. It functions by blocking nerve conduction, thereby preventing the sensation of pain in targeted areas. This classification places it alongside other well-known anesthetics such as lidocaine and bupivacaine.

Synthesis Analysis

Methods

The synthesis of hydroxytetracaine typically involves the modification of tetracaine through chemical reactions that introduce the hydroxyl group. Various methods may be employed, including:

  • Chemical Reactions: Hydroxytetracaine can be synthesized from tetracaine through hydroxylation reactions.
  • Catalytic Processes: The use of catalysts can facilitate the introduction of the hydroxyl group, enhancing yield and purity.

Technical Details

The precise conditions for synthesizing hydroxytetracaine may vary, but they generally include controlled temperatures, specific pH levels, and the presence of solvents that promote solubility. The reaction mechanisms often involve nucleophilic substitutions or electrophilic additions, which are common in organic synthesis.

Molecular Structure Analysis

Structure

Hydroxytetracaine has a complex molecular structure characterized by:

  • A tetracaine backbone, which includes an aromatic ring and an ester functional group.
  • A hydroxyl group (-OH) attached to the aromatic ring, which increases its hydrophilicity compared to tetracaine.

Data

The molecular formula for hydroxytetracaine is C16H25N2O3C_{16}H_{25}N_{2}O_{3}, with a molecular weight of approximately 291.39 g/mol. The structural representation can be visualized using chemical drawing software or databases.

Chemical Reactions Analysis

Reactions

Hydroxytetracaine undergoes several chemical reactions relevant to its function as a local anesthetic:

  • Hydrolysis: In aqueous environments, hydroxytetracaine can hydrolyze to form its parent compound, tetracaine, which may affect its duration of action.
  • Degradation: Under certain conditions (e.g., exposure to light or heat), hydroxytetracaine can degrade into less effective compounds.

Technical Details

The stability of hydroxytetracaine is influenced by environmental factors such as pH and temperature. Understanding these reactions is crucial for optimizing its storage and application in clinical settings.

Mechanism of Action

Process

The mechanism by which hydroxytetracaine exerts its effects involves:

  1. Blocking Sodium Channels: Hydroxytetracaine binds to specific sites on voltage-gated sodium channels in nerve membranes.
  2. Inhibition of Nerve Impulses: By blocking these channels, it prevents the influx of sodium ions, leading to a decrease in neuronal excitability and conduction velocity.

Data

Research indicates that local anesthetics like hydroxytetracaine can effectively reduce pain sensation within minutes of administration, with effects lasting from one to several hours depending on dosage and application site.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxytetracaine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol, making it suitable for various formulations.

Chemical Properties

  • pKa Value: The pKa value of hydroxytetracaine is around 8.5, indicating its weakly basic nature.
  • Stability: Hydroxytetracaine shows stability under standard storage conditions but may degrade under extreme temperatures or light exposure.

Relevant data from studies show that maintaining optimal storage conditions can prolong its shelf life and effectiveness.

Applications

Scientific Uses

Hydroxytetracaine finds applications primarily in:

  • Ophthalmology: Used as a topical anesthetic during eye surgeries or procedures.
  • Dental Procedures: Employed for local anesthesia in dental surgeries.
  • Minor Surgical Procedures: Utilized for pain management during minor surgical interventions where localized anesthesia is required.

Research continues to explore additional applications and formulations that enhance its efficacy and patient comfort during procedures.

Introduction to Hydroxytetracaine

Chemical Identity and Structural Classification

Hydroxytetracaine is formally classified as a hydroxylated derivative of tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate). Its core structure maintains the fundamental components characteristic of ester-type local anesthetics:

  • Lipophilic aromatic domain: A para-aminobenzoic acid (PABA) moiety with a butylamino substituent at the 4-position
  • Intermediate ester linkage: Connecting the aromatic system to the hydrophilic chain
  • Hydrophilic tertiary amine terminus: A dimethylaminoethyl group where hydroxylation occurs

The precise site of hydroxylation (molecular formula: C₁₅H₂₄N₂O₃) may theoretically occur at multiple positions:

  • Aliphatic hydroxylation: On the N-butyl side chain (C4 position) of the aromatic ring
  • Aromatic hydroxylation: On the benzoate ring itself (less common)
  • Tertiary amine oxidation: Resulting in an N-oxide derivative

This metabolic modification significantly alters key physicochemical parameters compared to the parent tetracaine:

  • Increased hydrophilicity: The addition of a polar hydroxyl group reduces octanol-water partition coefficients (log P), potentially decreasing diffusion through lipid membranes but enhancing aqueous solubility.
  • Altered ionization profile: The pKa remains approximately 8.5 (similar to tetracaine), but the added hydroxyl group introduces an additional potential ionization site at physiological pH.
  • Molecular weight increase: Approximately 16 Da higher than tetracaine (264.37 g/mol → 280.37 g/mol).

Structurally, Hydroxytetracaine belongs to the aminoester class of local anesthetics, characterized by an ester linkage between the aromatic moiety and the amino-containing chain. This classification is pharmacologically significant as it dictates metabolic pathways and stability profiles. Unlike amide-type anesthetics (e.g., lidocaine, bupivacaine) that undergo hepatic metabolism, ester anesthetics like tetracaine and its metabolites are primarily hydrolyzed by plasma cholinesterases [1] [3] [9].

Table 1: Structural and Physicochemical Comparison of Hydroxytetracaine with Related Anesthetics

CompoundMolecular FormulaMolecular Weight (g/mol)log P (Predicted)ClasspKa
HydroxytetracaineC₁₅H₂₄N₂O₃280.37~1.8Ester~8.5
TetracaineC₁₅H₂₄N₂O₂264.37~3.2Ester8.46
ProcaineC₁₃H₂₀N₂O₂236.321.65Ester8.96
LidocaineC₁₄H₂₂N₂O234.342.44Amide7.86

Historical Development and Discovery Context

The discovery of Hydroxytetracaine is intrinsically linked to the development and metabolic investigation of its parent compound, tetracaine. Tetracaine was first synthesized and patented in 1930, entering clinical use in 1941 as a potent, long-acting surface and spinal anesthetic. Its chemical development occurred during a period of intensive exploration of ester-linked anesthetic molecules following the introduction of procaine (1904) [5] [9].

The recognition and characterization of Hydroxytetracaine emerged later, paralleling advances in analytical chemistry and drug metabolism science during the mid-20th century. Key historical milestones include:

  • 1940s-1950s: The establishment of tetracaine as a clinical agent (brand names: Pontocaine, Ametop) stimulated basic research into its metabolic fate. Early studies using colorimetric assays and paper chromatography in animal models (primarily rodents and dogs) revealed that tetracaine underwent complex biotransformation beyond simple ester hydrolysis [1].

  • 1960s-1970s: Advances in separation technologies, particularly thin-layer chromatography (TLC) and gas chromatography (GC), enabled the detection and tentative identification of hydroxylated metabolites in urine and plasma samples from humans receiving tetracaine. These studies confirmed that hepatic cytochrome P450 enzymes mediated oxidative metabolism, producing hydroxylated derivatives alongside the primary hydrolysis products (para-aminobenzoic acid and diethylaminoethanol) [3].

  • 1980s-Present: Sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allowed definitive structural characterization of Hydroxytetracaine isomers and quantification of their concentrations in biological matrices. Research focused on understanding the pharmacological activity of these metabolites relative to the parent drug [1] [3].

The discovery context reflects a broader trend in pharmacology: the shift from viewing drugs solely as parent compounds to recognizing metabolites as potentially pharmacologically active or toxic entities. Hydroxytetracaine's identification emerged from systematic investigations into why tetracaine's pharmacological effects (particularly after systemic absorption) sometimes exceeded predictions based solely on plasma concentrations of the parent drug. Researchers hypothesized that active metabolites might contribute to its profile, leading to the isolation and study of hydroxylated derivatives [6] [9].

Pharmacological Classification Within Local Anesthetics

Hydroxytetracaine belongs to the ester-type local anesthetic class pharmacologically. Its mechanism of action, like all local anesthetics, involves reversible inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes. This blockade prevents sodium ion influx, halting the depolarization phase of the action potential and consequently interrupting nerve impulse conduction. Key pharmacological characteristics include:

  • State-Dependent Blockade: Hydroxytetracaine exhibits higher affinity for activated (open) and inactivated sodium channels than for resting channels. This results in preferential inhibition of rapidly firing neurons (use-dependent blockade) [1] [9].
  • Differential Nerve Block Sensitivity: Smaller diameter, unmyelinated nerve fibers (e.g., C-fibers transmitting pain) are generally more sensitive to blockade than larger, myelinated fibers (e.g., Aα fibers mediating motor function). This differential sensitivity underpins the ability to achieve sensory anesthesia without complete motor paralysis.

Compared to its parent drug tetracaine, Hydroxytetracaine likely exhibits:

  • Reduced Potency: The hydroxyl group decreases lipid solubility, potentially impairing diffusion through the nerve sheath and epineurium to reach sodium channels at the axonal membrane. Tetracaine has high lipid solubility (relative value ~80), a key determinant of intrinsic potency [1] [9].
  • Shorter Duration of Action: Increased hydrophilicity may accelerate systemic absorption from the site of administration and renal elimination. Tetracaine's duration (up to 200 minutes) partly relies on moderate protein binding (75.6%) and sequestration in lipid membranes – properties potentially diminished in the hydroxylated metabolite [1] [10].
  • Altered Metabolic Fate: As an ester, Hydroxytetracaine remains susceptible to hydrolysis by plasma cholinesterases. However, hydroxylation might alter its binding affinity to these enzymes, potentially changing its metabolic half-life compared to the parent compound [1] [3].

Hydroxytetracaine exemplifies how metabolic modifications can alter key pharmacological parameters within the ester local anesthetic class. While it likely contributes minimally to the primary anesthetic effect during topical or spinal administration of tetracaine (where local concentrations of the parent drug are high), its systemic pharmacological activity after absorption or during prolonged infusion warrants consideration in toxicological profiles.

Table 2: Pharmacological Classification and Properties Relative to Major Local Anesthetic Classes

PropertyHydroxytetracaineTetracaine (Parent)Procaine (Prototype Ester)Lidocaine (Prototype Amide)
Chemical ClassEsterEsterEsterAmide
Primary MetabolismPlasma cholinesterases & Hepatic CYPPlasma cholinesterasesPlasma cholinesterasesHepatic CYP450
Metabolite ActivityLikely weakN/A (Parent)InactiveActive (e.g., monoethylglycinexylidide)
Lipid Solubility (Relative)Low-ModerateHigh (80)Low (0.6)Moderate (2.9)
Protein Binding (%)Not characterized75.6655-65
VGSC Blockade MechanismIdentical to parentOpen/Inactivated state bindingOpen/Inactivated state bindingOpen/Inactivated state binding

Abbreviations: VGSC = Voltage-Gated Sodium Channel; CYP = Cytochrome P450 enzymes

Properties

CAS Number

490-98-2

Product Name

Hydroxytetracaine

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3

InChI Key

DHCUQNSUUYMFGX-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.